5-methyl-10H-phenazine-2-carbonitrile
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Overview
Description
5-methyl-10H-phenazine-2-carbonitrile is a heterocyclic aromatic compound belonging to the phenazine family. Phenazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The unique structure of this compound, which includes a phenazine core with a methyl group at the 5-position and a carbonitrile group at the 2-position, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 5-methyl-10H-phenazine-2-carbonitrile, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.
Beirut Method: This method uses the condensation of o-phenylenediamine with α-diketones.
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.
Multicomponent Reactions: These reactions involve the use of multiple reactants in a single reaction vessel to form the desired phenazine derivative.
Industrial Production Methods
Industrial production of phenazine derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of copper oxide quantum dot-modified magnetic silica mesoporous nanoparticles as nanocatalysts has been reported for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives under mild thermal conditions .
Chemical Reactions Analysis
Types of Reactions
5-methyl-10H-phenazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the phenazine core.
Reduction: This reaction can reduce the phenazine core to form dihydrophenazine derivatives.
Substitution: This reaction can introduce various substituents into the phenazine core, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine) . Reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions include oxidized phenazine derivatives, reduced phenazine derivatives, and substituted phenazine derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Medicine: It has been investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of dyes and pigments due to its unique optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-10H-phenazine-2-carbonitrile involves its interaction with molecular targets and pathways within cells. For example, in photodynamic therapy, the compound acts as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells . The specific molecular targets and pathways involved in its antimicrobial and antitumor activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-10H-phenazine-2-carbonitrile include:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa with antimicrobial activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other phenazine derivatives.
Properties
CAS No. |
7466-96-8 |
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Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
5-methyl-10H-phenazine-2-carbonitrile |
InChI |
InChI=1S/C14H11N3/c1-17-13-5-3-2-4-11(13)16-12-8-10(9-15)6-7-14(12)17/h2-8,16H,1H3 |
InChI Key |
JGZFNDHOEWXYTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)NC3=CC=CC=C31 |
Origin of Product |
United States |
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